ARV-771
Overview
Description
ARV-771 is a potent BET PROTAC (Proteolysis-Targeting Chimera) based on E3 ligase von Hippel-Lindau . It is designed to degrade bromodomain and extra terminal domain (BET) family proteins . The BET family proteins include BRD2, BRD3, and BRD4 . ARV-771 has Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2 (1), BRD2 (2), BRD3 (1), BRD3 (2), BRD4 (1), and BRD4 (2), respectively .
Synthesis Analysis
ARV-771 is a bromodomain and extraterminal (BET) protein degrader, a novel BET-PROTAC (proteolytic targeting chimera) with a HIF-1-derived von Hippel-Landau (VHL) E3 ligase Conjugated hydroxyproline and BET conjugated triazolodiazepine .
Molecular Structure Analysis
The molecular formula of ARV-771 is C49H60ClN9O7S2 . The molecular weight is 986.64 . The CAS Registry Number is 1949837-12-0 .
Chemical Reactions Analysis
PROTACs are heterobifunctional molecules consisting of two ligands; an “anchor” to bind to an E3 ubiquitin ligase and a “warhead” to bind to a protein of interest, connected by a chemical linker . The length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs .
Physical And Chemical Properties Analysis
ARV-771 is stable if stored as directed . It should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
Scientific Research Applications
Treatment of Hepatocellular Carcinoma (HCC)
ARV-771 has shown promise in the treatment of HCC. It works by suppressing cell viability and colony formation in HCC cells through arresting cell cycle progression and triggering apoptosis. This effect is achieved through the downregulation of non-proteasomal deubiquitinases, which are critical in the development of cancers. Additionally, it is noted that ARV-771 can inhibit HCC progression in vivo and has synergistic effects when combined with sorafenib, a Raf inhibitor used in liver cancer therapy (Deng et al., 2022).
Therapy for Castration-Resistant Prostate Cancer
In the context of castration-resistant prostate cancer (CRPC), ARV-771 has demonstrated significant potential. As a small-molecule pan-BET degrader, it effectively suppresses both androgen receptor (AR) signaling and AR levels, leading to tumor regression in a CRPC mouse xenograft model. This research suggests that ARV-771, through its action on BET proteins, could represent a substantial therapeutic advance in the treatment of CRPC (Raina et al., 2016).
Safety And Hazards
Future Directions
PROTACs have the potential to improve current cancer therapies . Multiple studies have suggested that PROTACs exhibit enhanced pharmacodynamics and reduced toxicity both in vitro and in vivo compared to clinically relevant small-molecule kinase inhibitors . As preclinical and clinical evidence accumulates, the efficacy of PROTACs as targeted therapeutics suggests potential translational benefit in the clinical setting .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGZKGXGLHDGS-QQRWPDCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arv-771 |
Citations
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